molecular formula C9H14N2O B3254912 5-Isopropyl-3-methoxy-2-methylpyrazine CAS No. 245757-84-0

5-Isopropyl-3-methoxy-2-methylpyrazine

Cat. No.: B3254912
CAS No.: 245757-84-0
M. Wt: 166.22 g/mol
InChI Key: XAODRCOHPUSQSU-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methoxy-2-methylpyrazine is a chemical compound belonging to the pyrazine family. It is known for its distinctive odor, which is often described as earthy or beany. This compound is used in various industries, including food and fragrance, due to its unique aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-methoxy-2-methylpyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the alkylation of 2-methoxypyrazine with isopropyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-methoxy-2-methylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of functionalized pyrazines .

Scientific Research Applications

5-Isopropyl-3-methoxy-2-methylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-methoxy-2-methylpyrazine involves its interaction with specific molecular targets, such as olfactory receptors. These interactions trigger a cascade of biochemical events that result in the perception of its characteristic odor. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-3-methoxy-2-methylpyrazine is unique due to its specific combination of functional groups and their positions on the pyrazine ring. This structural uniqueness contributes to its distinct odor and makes it valuable in various applications .

Properties

IUPAC Name

3-methoxy-2-methyl-5-propan-2-ylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6(2)8-5-10-7(3)9(11-8)12-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAODRCOHPUSQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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